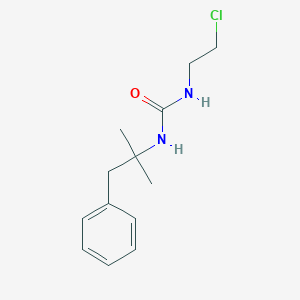
Triethyl(ethylsulfanyl)arsanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethyl(ethylsulfanyl)arsanium bromide is an organoarsenic compound with the molecular formula C_8H_20AsSBr. This compound is characterized by the presence of an arsenic atom bonded to three ethyl groups and one ethylsulfanyl group, with a bromide ion as the counterion. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(ethylsulfanyl)arsanium bromide typically involves the reaction of triethylarsine with ethylsulfanyl bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in a solvent such as dichloromethane or toluene. The reaction proceeds as follows:
(C2H5)3As+C2H5SBr→(C2H5)3AsSC2H5Br
The product is then purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.
化学反応の分析
Types of Reactions
Triethyl(ethylsulfanyl)arsanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic(V) species.
Reduction: It can be reduced to form arsenic(III) species.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under mild conditions.
Major Products Formed
Oxidation: Arsenic(V) compounds.
Reduction: Arsenic(III) compounds.
Substitution: Various substituted arsenic compounds depending on the nucleophile used.
科学的研究の応用
Triethyl(ethylsulfanyl)arsanium bromide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in therapeutic applications, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of materials with unique properties, such as semiconductors and catalysts.
作用機序
The mechanism by which Triethyl(ethylsulfanyl)arsanium bromide exerts its effects involves the interaction of the arsenic atom with various molecular targets. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, it can interact with DNA and RNA, affecting gene expression and cellular function. The pathways involved include oxidative stress and disruption of cellular redox balance.
類似化合物との比較
Similar Compounds
Triethylarsine: Similar structure but lacks the ethylsulfanyl group.
Triethyl(phenylsulfanyl)arsanium bromide: Similar structure with a phenylsulfanyl group instead of an ethylsulfanyl group.
Triethyl(ethylsulfanyl)phosphonium bromide: Similar structure with phosphorus instead of arsenic.
Uniqueness
Triethyl(ethylsulfanyl)arsanium bromide is unique due to the presence of both ethyl and ethylsulfanyl groups bonded to arsenic This combination imparts distinct reactivity and properties compared to other organoarsenic compounds
特性
CAS番号 |
33083-28-2 |
|---|---|
分子式 |
C8H20AsBrS |
分子量 |
303.14 g/mol |
IUPAC名 |
triethyl(ethylsulfanyl)arsanium;bromide |
InChI |
InChI=1S/C8H20AsS.BrH/c1-5-9(6-2,7-3)10-8-4;/h5-8H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
UGVSOCSPUZHSAQ-UHFFFAOYSA-M |
正規SMILES |
CCS[As+](CC)(CC)CC.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Methylacryloyl)oxy]ethyl 4-hydroxybenzoate](/img/structure/B14674777.png)
![3-[4-(Dimethylamino)phenyl]prop-2-enoyl chloride](/img/structure/B14674780.png)

![Bicyclo[6.1.0]nona-1,6-diene](/img/structure/B14674799.png)






![2',2',6',6'-Tetramethylspiro[1,3-benzodioxole-2,4'-piperidine]](/img/structure/B14674842.png)

![1-[2-(Hydroxyimino)cyclohexyl]pyridin-1-ium chloride](/img/structure/B14674864.png)

